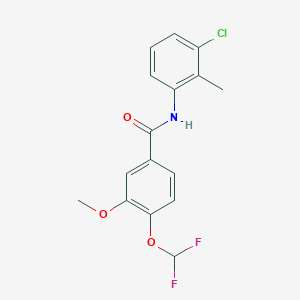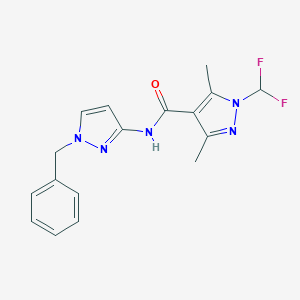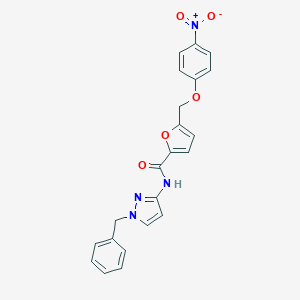![molecular formula C22H22N2O2 B279846 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, also known as DPM-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-001 has been found to exhibit potent anticancer activity, making it a promising candidate for the treatment of various types of cancer.
作用机制
The exact mechanism of action of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been shown to be well-tolerated in animal models, with no signs of toxicity or organ damage. This compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its complex synthesis method, which may limit its scalability for large-scale production.
未来方向
There are several future directions for research on 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide. One potential area of investigation is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of this compound for the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
合成方法
The synthesis of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 3,4-dimethylphenol with formaldehyde to produce 3,4-dimethylphenol formaldehyde resin, which is then reacted with pyridine-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with benzoyl chloride to yield the final product, this compound.
科学研究应用
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential anticancer activity. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated that this compound can inhibit tumor growth and metastasis in animal models.
属性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-5-10-21(12-17(16)2)26-15-18-6-8-20(9-7-18)22(25)24-14-19-4-3-11-23-13-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChI 键 |
IZPOIZGCRFLZME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)

![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
